Welcome to the BenchChem Online Store!
molecular formula C8H10O4 B8486067 2-Cyclohexene-1,4-dicarboxylic acid CAS No. 19618-93-0

2-Cyclohexene-1,4-dicarboxylic acid

Cat. No. B8486067
M. Wt: 170.16 g/mol
InChI Key: IHLIVAHFDOAPFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08367858B2

Procedure details

In a Parr reactor, a mixture of cis,trans muconic acid (8.18 g, 57.6 mmol), I2 (293 mg, 1.15 mmol, 2.0 mole percent), and THF (120 ml, 0.48 M) is heated to 160° C. for 25 hours under ethylene pressure (pRT=252 psi (1.74 MPa)). After cooling to room temperature, a white solid is found to be suspended in a weakly yellow solution. The solution is filtered to remove the precipitated trans,trans muconic acid and all solvent is evaporated on a rotary evaporator. The residue is suspended in hot ethyl acetate/dioxane; after cooling to room temperature, the precipitated solid is removed by filtration and the filtrate is evaporated to dryness to yield cyclohex-2-ene-1,4-dicarboxylic acid (7.22 g, 42.4 mmol, 75 percent).
Quantity
8.18 g
Type
reactant
Reaction Step One
Name
Quantity
293 mg
Type
reactant
Reaction Step One
Name
Quantity
120 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([OH:10])(=[O:9])/[CH:2]=[CH:3]\[CH:4]=[CH:5]\[C:6]([OH:8])=[O:7].II.[CH2:13]1COC[CH2:14]1>>[CH:2]1([C:1]([OH:10])=[O:9])[CH2:14][CH2:13][CH:5]([C:6]([OH:8])=[O:7])[CH:4]=[CH:3]1

Inputs

Step One
Name
Quantity
8.18 g
Type
reactant
Smiles
C(\C=C/C=C/C(=O)O)(=O)O
Name
Quantity
293 mg
Type
reactant
Smiles
II
Name
Quantity
120 mL
Type
reactant
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
160 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling to room temperature
FILTRATION
Type
FILTRATION
Details
The solution is filtered
CUSTOM
Type
CUSTOM
Details
to remove the precipitated trans,trans muconic acid
CUSTOM
Type
CUSTOM
Details
all solvent is evaporated on a rotary evaporator
TEMPERATURE
Type
TEMPERATURE
Details
after cooling to room temperature
CUSTOM
Type
CUSTOM
Details
the precipitated solid is removed by filtration
CUSTOM
Type
CUSTOM
Details
the filtrate is evaporated to dryness

Outcomes

Product
Name
Type
product
Smiles
C1(C=CC(CC1)C(=O)O)C(=O)O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 42.4 mmol
AMOUNT: MASS 7.22 g
YIELD: PERCENTYIELD 75%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.